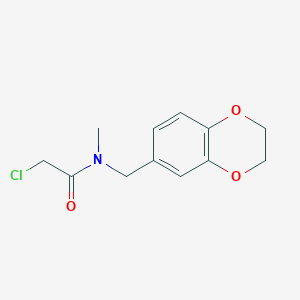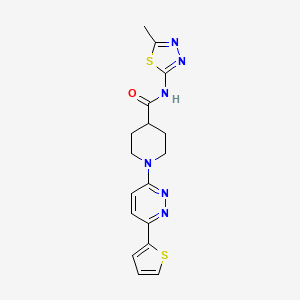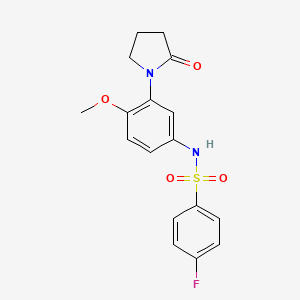
2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N-methylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N-methylacetamide (CDMA) is a synthetic compound that has been used in a variety of scientific research applications. It is a member of the benzodioxin family, which is a group of compounds that contain a benzene ring and a dioxin group. CDMA has been studied for its potential to act as a drug, a biochemical inhibitor, and a physiological agent.
Aplicaciones Científicas De Investigación
Antibacterial and Antifungal Applications
The compound and its derivatives have been extensively studied for their antimicrobial properties. One study synthesized a variety of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(un/substituted-phenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides, which exhibited potent antibacterial activities. The cytotoxicity of these compounds was also assessed through hemolytic activity, showing that the majority were modest in toxicity (Abbasi et al., 2022).
Antidiabetic Applications
Compounds with the 2,3-dihydro-1,4-benzodioxin-6-yl structure have been evaluated for their potential as anti-diabetic agents. A series of new compounds were synthesized and showed varying degrees of inhibitory activities against the α-glucosidase enzyme, suggesting potential therapeutic applications for type-2 diabetes (Abbasi et al., 2023).
Enzyme Inhibition for Disease Treatment
Several synthesized derivatives of the compound demonstrated significant inhibitory activities against enzymes like α-glucosidase and acetylcholinesterase, indicating potential applications in treating diseases such as Alzheimer's and type-2 diabetes. The compounds were characterized by various spectral techniques and assessed for their enzyme inhibitory potential, showing promising results (Abbasi et al., 2019).
Insecticidal Activity
Research indicates that derivatives of the compound have significant insecticidal activities. For example, certain analogues of N'-benzoyl-N-(tert-butyl)benzohydrazide exhibited high insecticidal activities, comparable to commercial insecticides. This finding points to the potential use of these compounds in pest management (Sawada et al., 2003).
Chiral Synthon Applications
The enantiomers of 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid, derived from similar compounds, are valuable chiral synthons for enantiospecific synthesis of therapeutic agents. The development of efficient production methods for these enantiomers is crucial for pharmaceutical applications, highlighting the significance of the core structure in drug synthesis (Mishra et al., 2016).
Propiedades
IUPAC Name |
2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO3/c1-14(12(15)7-13)8-9-2-3-10-11(6-9)17-5-4-16-10/h2-3,6H,4-5,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMYPPXSQYJGRRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC2=C(C=C1)OCCO2)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,3-diphenyl-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)propanamide](/img/structure/B2561392.png)
![Oxolan-3-yl-[3-(triazol-2-yl)azetidin-1-yl]methanone](/img/structure/B2561395.png)

![2-[(3-Chlorobenzyl)thio]aniline hydrochloride](/img/structure/B2561400.png)
![N-[1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-acetamide](/img/structure/B2561404.png)

![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide](/img/structure/B2561406.png)
![(3aR,8aS)-2-(4-(Trifluoromethyl)pyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B2561407.png)

![3-(2-Methoxyphenyl)-2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2561409.png)
![ethyl 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylate](/img/structure/B2561410.png)

![N-(3-acetamidophenyl)-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2561414.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-fluoro-3-methylbenzenesulfonamide](/img/structure/B2561415.png)